molecular formula C20H22N2O4S2 B2663189 (E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide CAS No. 896273-78-2

(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide

Cat. No.: B2663189
CAS No.: 896273-78-2
M. Wt: 418.53
InChI Key: PFPQQVHLQZZMDV-QZQOTICOSA-N
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Description

(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzo[d]thiazole core, an ethoxyethyl side chain, and a methylsulfonyl benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The initial step often involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzo[d]thiazole ring.

    Introduction of the Ethoxyethyl Side Chain: This can be achieved through alkylation reactions, where the benzo[d]thiazole intermediate is treated with 2-bromoethyl ethyl ether under basic conditions.

    Formation of the Ylidene Linkage: The ylidene linkage is introduced by reacting the benzo[d]thiazole derivative with a suitable aldehyde or ketone in the presence of a base, such as sodium hydride or potassium tert-butoxide.

    Attachment of the Methylsulfonyl Benzamide Moiety: The final step involves the coupling of the ylidene intermediate with 2-(methylsulfonyl)benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can reduce the ylidene linkage or other reducible functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl side chain or the benzamide moiety, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, potassium cyanide, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced ylidene derivatives.

    Substitution: Substituted ethoxyethyl or benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it valuable for investigating biological mechanisms and potential therapeutic targets.

Medicine

Medically, this compound is explored for its potential as a drug candidate. Its structure suggests it may have activity against certain diseases, making it a subject of pharmacological studies.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. It may also serve as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing cellular pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide: shares similarities with other benzo[d]thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S2/c1-4-26-12-11-22-16-10-9-14(2)13-17(16)27-20(22)21-19(23)15-7-5-6-8-18(15)28(3,24)25/h5-10,13H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPQQVHLQZZMDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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